Cas no 2640945-26-0 (2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one)

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a structurally complex heterocyclic compound featuring both pyrimidine and piperazine moieties. Its unique design, incorporating cyclobutyl and cyclopropyl substituents, enhances its potential as a versatile intermediate in medicinal chemistry and drug discovery. The compound's rigid framework and functional group diversity make it suitable for targeting specific biological pathways, particularly in kinase inhibition or receptor modulation. Its synthetic accessibility and stability under standard conditions further support its utility in research applications. This molecule is of interest for developing novel therapeutics due to its balanced physicochemical properties and potential for selective interactions with biological targets.
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one structure
2640945-26-0 structure
Product name:2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
CAS No:2640945-26-0
MF:C19H28N6O
MW:356.465223312378
CID:5317561
PubChem ID:168003130

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2640945-26-0
    • 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
    • 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
    • Inchi: 1S/C19H28N6O/c26-18-11-16(14-4-5-14)22-19(23-18)25-8-6-24(7-9-25)17-10-15(20-12-21-17)13-2-1-3-13/h10,12-14,16,19,22H,1-9,11H2,(H,23,26)
    • InChI Key: JFOPABLRXVSBDZ-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2CC2)NC(N1)N1CCN(C2=CC(C3CCC3)=NC=N2)CC1

Computed Properties

  • Exact Mass: 356.23245954g/mol
  • Monoisotopic Mass: 356.23245954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 73.4Ų

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6796-6616-20mg
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
2640945-26-0
20mg
$148.5 2023-09-07
Life Chemicals
F6796-6616-40mg
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
2640945-26-0
40mg
$210.0 2023-09-07
Life Chemicals
F6796-6616-2μmol
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
2640945-26-0
2μmol
$85.5 2023-09-07
Life Chemicals
F6796-6616-2mg
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
2640945-26-0
2mg
$88.5 2023-09-07
Life Chemicals
F6796-6616-100mg
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
2640945-26-0
100mg
$372.0 2023-09-07
Life Chemicals
F6796-6616-1mg
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
2640945-26-0
1mg
$81.0 2023-09-07
Life Chemicals
F6796-6616-5mg
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
2640945-26-0
5mg
$103.5 2023-09-07
Life Chemicals
F6796-6616-20μmol
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
2640945-26-0
20μmol
$118.5 2023-09-07
Life Chemicals
F6796-6616-5μmol
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
2640945-26-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6796-6616-4mg
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
2640945-26-0
4mg
$99.0 2023-09-07

Additional information on 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Comprehensive Analysis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one (CAS No. 2640945-26-0)

In recent years, the compound 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one (CAS No. 2640945-26-0) has garnered significant attention in the field of medicinal chemistry and drug discovery. This heterocyclic molecule, characterized by its unique pyrimidine and piperazine scaffolds, exhibits promising pharmacological properties. Researchers are particularly interested in its potential applications in targeting kinase inhibitors, a hot topic in oncology and inflammatory disease research. The presence of both cyclopropyl and cyclobutyl moieties enhances its binding affinity and metabolic stability, making it a valuable candidate for further investigation.

The structural complexity of CAS No. 2640945-26-0 underscores its versatility in drug design. Its dihydropyrimidin-4-one core is a common motif in many FDA-approved drugs, such as calcium channel blockers and antiviral agents. This has led to increased searches for "pyrimidine derivatives in drug discovery" and "piperazine-based therapeutics" across academic and industrial platforms. The compound's ability to modulate protein-protein interactions (PPIs) has also sparked interest, as PPIs are considered "undruggable" targets in many diseases. With the rise of AI-driven drug discovery, computational studies on 2640945-26-0 have become a trending topic, particularly in predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

From a synthetic perspective, the preparation of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one involves multi-step organic reactions, including cyclocondensation and N-alkylation. These methods are frequently searched by chemists seeking "efficient pyrimidine synthesis" or "piperazine functionalization techniques." The compound's cyclopropyl group is particularly noteworthy, as it often improves bioavailability and reduces off-target effects—a key consideration in modern precision medicine. Recent publications have highlighted its potential in neurodegenerative disease research, aligning with the growing public interest in Alzheimer's and Parkinson's treatments.

In the context of green chemistry, researchers are exploring sustainable routes to synthesize CAS No. 2640945-26-0, addressing the demand for environmentally friendly pharmaceutical processes. This aligns with global trends toward "sustainable drug development" and "green synthesis of heterocycles." Additionally, the compound's crystalline properties have been studied for cocrystal engineering, a technique gaining traction to enhance drug solubility—a frequent pain point in formulation development. Such applications are often queried in databases like SciFinder and Reaxys, reflecting the compound's interdisciplinary relevance.

As the scientific community continues to explore 2640945-26-0, its role in fragment-based drug design (FBDD) has emerged as a cutting-edge area. FBDD is a popular search term among medicinal chemists aiming to tackle drug-resistant infections and rare diseases. The compound's balanced lipophilicity and hydrogen-bonding capacity make it an ideal fragment for library development. Furthermore, its potential in epigenetic modulation has been speculated, linking it to trending research on histone deacetylase (HDAC) inhibitors—a sought-after keyword in cancer therapy discussions.

In conclusion, 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one represents a multifaceted tool in modern pharmacology. Its intersection with high-demand research areas like kinase inhibition, PPI modulation, and sustainable synthesis ensures its continued relevance. For those querying "novel pyrimidine applications" or "advanced piperazine derivatives," this compound offers a compelling case study in innovation and therapeutic potential.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd